molecular formula C11H13N5O2S B2613770 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034563-99-8

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2613770
CAS No.: 2034563-99-8
M. Wt: 279.32
InChI Key: YZJLJMLVUNBOLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of similar compounds is often characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties can be studied using techniques such as density functional theory (DFT), which can be used to study the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted innovative synthetic approaches and the chemical properties of compounds related to N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide. For instance, the rearrangement of threonine and serine-based sulfonamides has been explored, yielding chiral pyrrolidin-3-ones, suggesting a pathway for producing novel derivatives with potentially unique biological activities (Králová et al., 2019). Moreover, studies on the cyclisation of homoallylic sulfonamides to pyrrolidines underscore the versatility of sulfonamides in synthesizing complex cyclic structures (Haskins & Knight, 2002).

Biological Applications

The search for new antimicrobial agents has led to the synthesis and evaluation of 1,2,4-triazole derivatives containing the sulfonamido moiety, demonstrating significant antibacterial activity. These findings indicate the potential for compounds within this class to serve as bases for developing new antimicrobial drugs (El-Sayed, 2006). Another study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety highlighted their high activities against bacteria, further supporting the utility of sulfonamide derivatives in medical research (Azab et al., 2013).

Advanced Materials and Applications

The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, facilitated by the sulfonamide group, showcases the potential for designing novel drug delivery systems. This study highlights the increased cytotoxicity of these complexes against cancer cells, illustrating the therapeutic applications of sulfonamide derivatives in oncology (Mattsson et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds with similar structures are used as enzyme inhibitors or specific ligand drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Compounds with similar structures have a wide range of applications in pharmacy and biology, including use in the synthesis of drugs, as enzyme inhibitors, and in the construction of stimulus-responsive drug carriers .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-19(18,11-3-4-11)13-6-9-8-16(15-14-9)10-2-1-5-12-7-10/h1-2,5,7-8,11,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLJMLVUNBOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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